molecular formula C11H11ClN2O2S B2714369 Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 148838-70-4

Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2714369
CAS No.: 148838-70-4
M. Wt: 270.73
InChI Key: YYCUXTBJUMPPDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate is a chemical compound with the CAS Number: 148838-70-4 . It has a molecular weight of 270.74 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11ClN2O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder with a melting point of 145-146 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • Research has demonstrated the synthesis of pyrimidine derivatives, including thieno[2,3-d]pyrimidines, highlighting their anti-inflammatory, antimicrobial, and anti-inflammatory activities. These compounds have been synthesized through specific reactions and have shown promising results in inhibiting bacterial and fungal growth (A.S.Dongarwar et al., 2011).

Reactivity and Heterocyclic System Formation

  • Another study focused on the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides. This research led to the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. These systems showed promising antimicrobial activity against Staphylococcus aureus, demonstrating the potential for developing new antimicrobial agents (S. Sirakanyan et al., 2015).

Nonlinear Optical and Electronic Properties

  • A study on the structural parameters, electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives provided insights into their promising applications in medicine and nonlinear optics (NLO) fields. The research highlighted the significant NLO properties of these compounds, suggesting their potential for optoelectronic applications (A. Hussain et al., 2020).

Synthesis and Cardiotonic Activity

  • The synthesis and cardiotonic activity of novel pyrimidine derivatives were explored, with certain compounds showing effective positive inotropic effects in guinea pig atria. This indicates the potential for the development of new cardiotonic agents based on pyrimidine derivatives (P. Dorigo et al., 1996).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 , which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

Properties

IUPAC Name

ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-4-16-11(15)8-5(2)7-9(12)13-6(3)14-10(7)17-8/h4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCUXTBJUMPPDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(N=C2Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.